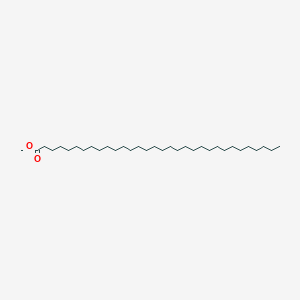

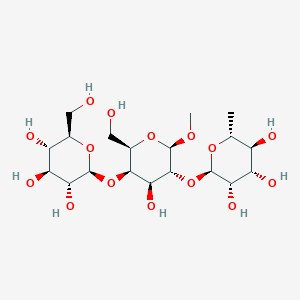

![molecular formula C14H22N2O2 B164409 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide CAS No. 133025-92-0](/img/structure/B164409.png)

2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide" is a derivative of acetamide with potential applications in various fields of medicinal chemistry. The structure of this compound suggests that it may have interesting interactions with biological systems due to the presence of an aminoethyl-phenoxy group and diethyl-acetamide moiety.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a facile synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for hypoglycemic agents, was achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This method provides a straightforward approach to synthesize related compounds, which could potentially be adapted for the synthesis of "2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide".

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was determined by X-ray single crystal structure determination, revealing a triclinic crystal system and the presence of cooperative non-covalent interactions . These findings are crucial for understanding the molecular packing and potential reactivity of "2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide".

Chemical Reactions Analysis

Compounds with similar functional groups have been shown to participate in various chemical reactions. N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . This suggests that "2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide" could also undergo reactions with amines to form new structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For instance, the compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated by elemental analyses and spectroscopic techniques, and its anticancer activity was confirmed by in silico modeling . These techniques could be applied to "2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide" to determine its properties and potential applications in drug design.

科学的研究の応用

Chemoselective Acetylation

- Research Focus: This study focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. The study explored various acyl donors and reaction parameters to optimize this process (Magadum & Yadav, 2018).

Synthesis and Pharmacological Assessment

- Research Focus: The paper discusses the synthesis of novel acetamide derivatives with a focus on their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This includes compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus (Rani, Pal, Hegde, & Hashim, 2016).

Anticancer and Anti-Inflammatory Activities

- Research Focus: This research elaborates on the development of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and their evaluation as potential anticancer and anti-inflammatory agents. The study highlighted the significance of halogens on the aromatic ring in enhancing these activities (Rani, Pal, Hegde, & Hashim, 2014).

Analgesic and Antidyslipidemic Potential

- Research Focus: This study investigated the compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate for its potential as an analgesic and antidyslipidemic agent. The compound was characterized by various techniques including single-crystal X-ray diffraction (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).

Synthesis and Molecular Docking Analysis

- Research Focus: This paper details the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, evaluating its structure and potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).

特性

IUPAC Name |

2-[4-(2-aminoethyl)phenoxy]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-3-16(4-2)14(17)11-18-13-7-5-12(6-8-13)9-10-15/h5-8H,3-4,9-11,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULDHHMNJXAYGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=C(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588339 |

Source

|

| Record name | 2-[4-(2-Aminoethyl)phenoxy]-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide | |

CAS RN |

133025-92-0 |

Source

|

| Record name | 2-[4-(2-Aminoethyl)phenoxy]-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

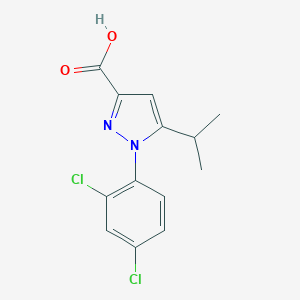

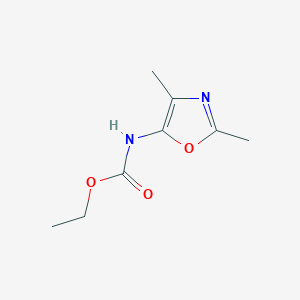

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)

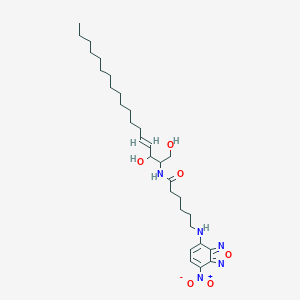

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

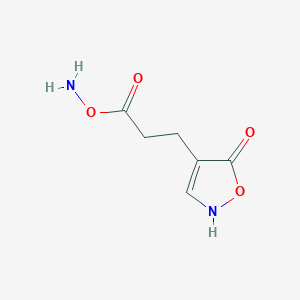

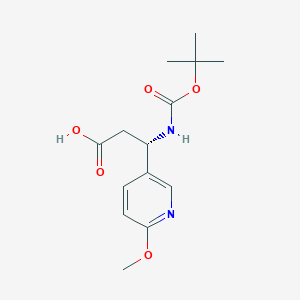

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)